molecular formula C27H30N4O4 B4070172 N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4070172
M. Wt: 474.6 g/mol
InChI Key: XZGMBODCRAGRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BIPN or BIPN-142, is a novel compound that has recently gained attention in the field of scientific research. BIPN-142 belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The mechanism of action of N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 involves the selective antagonism of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward, motivation, and emotional processing, and is implicated in several neuropsychiatric disorders. By selectively antagonizing the dopamine D3 receptor, N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 modulates the activity of the mesolimbic system, thereby affecting behavior and mood.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 has been shown to exhibit several biochemical and physiological effects, including decreased dopamine release, decreased locomotor activity, and decreased drug-seeking behavior in animal models of addiction. N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 has also been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. These effects are consistent with the selective antagonism of the dopamine D3 receptor by N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142, which modulates the activity of the mesolimbic system.

Advantages and Limitations for Lab Experiments

N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 has several advantages for lab experiments, including its high purity and potency, its selective antagonism of the dopamine D3 receptor, and its ability to modulate the activity of the mesolimbic system. However, N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 also has several limitations, including its limited solubility in water, its potential for off-target effects, and its limited availability.

Future Directions

There are several future directions for research on N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142, including investigating its potential as a novel treatment for addiction, schizophrenia, and Parkinson's disease. Further research is also needed to elucidate the mechanism of action of N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142, as well as its potential for off-target effects. Additionally, research is needed to optimize the synthesis of N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 and to develop more potent and selective compounds that target the dopamine D3 receptor.

Scientific Research Applications

N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 has been shown to exhibit potent and selective antagonism of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. The selective antagonism of the dopamine D3 receptor by N-benzyl-5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline-142 has been demonstrated in several in vitro and in vivo studies, making it an ideal compound for investigating the role of the dopamine D3 receptor in these disorders.

properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-20(2)35-24-10-6-9-22(17-24)27(32)30-15-13-29(14-16-30)23-11-12-26(31(33)34)25(18-23)28-19-21-7-4-3-5-8-21/h3-12,17-18,20,28H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGMBODCRAGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}[3-(propan-2-yloxy)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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